molecular formula C4H5BrN2 B176913 3-(bromomethyl)-1H-pyrazole CAS No. 102846-12-8

3-(bromomethyl)-1H-pyrazole

Cat. No.: B176913
CAS No.: 102846-12-8
M. Wt: 161 g/mol
InChI Key: HYCRIDFDPOZBTQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The bromomethyl group attached to the pyrazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-1H-pyrazole typically involves the bromination of 1H-pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are employed to achieve industrial-scale production.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Major Products:

  • Substitution reactions yield various substituted pyrazoles.
  • Oxidation reactions produce pyrazole carboxylic acids or aldehydes.
  • Reduction reactions result in methyl-substituted pyrazoles.

Scientific Research Applications

3-(Bromomethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1H-pyrazole involves its reactivity due to the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

    3-(Chloromethyl)-1H-pyrazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    3-(Iodomethyl)-1H-pyrazole:

    3-(Methyl)-1H-pyrazole: Lacks the halogen atom, resulting in different chemical behavior and applications.

Uniqueness: 3-(Bromomethyl)-1H-pyrazole is unique due to the presence of the bromomethyl group, which imparts specific reactivity patterns. The bromine atom’s size and electronegativity influence the compound’s chemical properties, making it distinct from its chloro, iodo, and methyl analogs.

Properties

IUPAC Name

5-(bromomethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCRIDFDPOZBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543537
Record name 5-(Bromomethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102846-12-8
Record name 5-(Bromomethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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